- Molecular mechanism of ATP versus GTP selectivity of adenylate kinaseProceedings of the National Academy of Sciences of the United States of America, 2018, 115(12), 3012-3017,
Cas no 89521-55-1 (3-(Benzyloxy)benzene-1,2-diamine)

89521-55-1 structure
Nome del prodotto:3-(Benzyloxy)benzene-1,2-diamine
Numero CAS:89521-55-1
MF:C13H14N2O
MW:214.263062953949
MDL:MFCD24646615
CID:597773
3-(Benzyloxy)benzene-1,2-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(Benzyloxy)benzene-1,2-diamine
- 3-phenylmethoxybenzene-1,2-diamine
- AK145408
- 1,2-Benzenediamine, 3-(phenylmethoxy)-
- O-benzyl-2,3-diaminophenol
- 3-benzyloxy-1,2-diaminobenzene
- NSGSUVJJLZZPPY-UHFFFAOYSA-N
- FCH1963171
- AX8283465
- ST24041541
- 3-(Phenylmethoxy)-1,2-benzenediamine (ACI)
-
- MDL: MFCD24646615
- Inchi: 1S/C13H14N2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,14-15H2
- Chiave InChI: NSGSUVJJLZZPPY-UHFFFAOYSA-N
- Sorrisi: O(CC1C=CC=CC=1)C1C(N)=C(N)C=CC=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 204
- Superficie polare topologica: 61.3
- XLogP3: 2
3-(Benzyloxy)benzene-1,2-diamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE236-50mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 50mg |
170.0CNY | 2021-07-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068381-100mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 97% | 100mg |
¥169.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B88750-100mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 100mg |
¥64.0 | 2023-09-08 | |
Chemenu | CM126122-1g |
3-(benzyloxy)benzene-1,2-diamine |
89521-55-1 | 95+% | 1g |
$337 | 2021-06-17 | |
Ambeed | A371497-250mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 250mg |
$26.0 | 2024-04-16 | |
abcr | AB441819-100mg |
3-(Benzyloxy)benzene-1,2-diamine; . |
89521-55-1 | 100mg |
€116.90 | 2025-02-14 | ||
abcr | AB441819-250mg |
3-(Benzyloxy)benzene-1,2-diamine; . |
89521-55-1 | 250mg |
€186.60 | 2025-02-14 | ||
Ambeed | A371497-5g |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 5g |
$448.0 | 2024-04-16 | |
1PlusChem | 1P0040BF-100mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 100mg |
$16.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1223777-10g |
3-(benzyloxy)benzene-1,2-diamine |
89521-55-1 | 95% | 10g |
$1150 | 2025-02-28 |
3-(Benzyloxy)benzene-1,2-diamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol ; overnight, rt → 80 °C; 80 °C → 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Riferimento
- Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activityJournal of Medicinal Chemistry, 1987, 30(12), 2216-21,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium iodide Catalysts: Potassium bicarbonate , Potassium carbonate
Riferimento
- Synthesis of the metabolites of oxapadol, a new nonnarcotic analgesic agentJournal of Heterocyclic Chemistry, 1983, 20(6), 1525-32,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 5 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Riferimento
- Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κBArchives of Pharmacal Research, 2017, 40(4), 469-479,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 10 min, 140 °C
Riferimento
- Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1ChemMedChem, 2011, 6(2), 302-308,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 10 min, 140 °C
Riferimento
- Fragment-Based Drug Discovery of Inhibitors of Phosphopantetheine Adenylyltransferase from Gram-Negative BacteriaJournal of Medicinal Chemistry, 2018, 61(8), 3309-3324,
3-(Benzyloxy)benzene-1,2-diamine Raw materials
3-(Benzyloxy)benzene-1,2-diamine Preparation Products
3-(Benzyloxy)benzene-1,2-diamine Letteratura correlata
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
89521-55-1 (3-(Benzyloxy)benzene-1,2-diamine) Prodotti correlati
- 20012-63-9(2-(benzyloxy)aniline)
- 1804484-23-8(Ethyl 2-methyl-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate)
- 1525806-33-0(3-(3-ethoxyphenyl)butan-1-amine)
- 899214-30-3(3-(4-methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one)
- 1861408-33-4(spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one)
- 850910-56-4(4-(azepane-1-sulfonyl)-N-(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1351588-54-9(3-(4-methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro4.5decan-8-yl}propan-1-one)
- 1219913-60-6(2-(ethylsulfanyl)-N-1-(furan-2-yl)propan-2-ylbenzamide)
- 941899-74-7(N-2-(dimethylamino)-2-4-(dimethylamino)phenylethyl-4,5-dimethoxy-2-nitrobenzamide)
- 2229349-59-9(1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluorocyclopropan-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89521-55-1)3-(Benzyloxy)benzene-1,2-diamine

Purezza:99%
Quantità:5g
Prezzo ($):403.0